Cas no 80518-57-6 (1-(4-Ethoxycarbonylphenyl)piperazine)

1-(4-Ethoxycarbonylphenyl)piperazine structure
80518-57-6 structure
상품 이름:1-(4-Ethoxycarbonylphenyl)piperazine
CAS 번호:80518-57-6
MF:C13H18N2O2
메가와트:234.294223308563
MDL:MFCD04973340
CID:60226
PubChem ID:354335249

1-(4-Ethoxycarbonylphenyl)piperazine 화학적 및 물리적 성질

이름 및 식별자

    • Ethyl 4-(piperazin-1-yl)benzoate
    • ETHYL 4-(1-PIPERAZINO)BENZOATE
    • ETHYL 4-(PIPERAZIN-1YL)BENZOATE
    • 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER
    • 4-(PIPERAZINE-1-YL)-BENZOIC ACID ETHYL ESTER
    • 1-(4-Carbethoxyphenyl)-piperazin
    • Ethyl 4-(1-piperazinyl)benzoate
    • 1-(4-Ethoxycarbonylphenyl)piperazine
    • Benzoic acid, 4-(1-piperazinyl)-, ethyl ester
    • ethyl 4-piperazin-1-ylbenzoate
    • 4-(1-Piperazinyl)benzoic Acid Ethyl Ester
    • 4-(Piperazin-1-yl)benzoic acid ethyl ester
    • Ethyl 4-piperazinobenzoate
    • N-(4-Ethoxycarbonylphenyl)piperazine
    • 4-(1-piperazinyl)- benzoic acid, ethyl ester
    • EN300-7385847
    • E1260
    • OQEHTFFLOHTFSB-UHFFFAOYSA-N
    • STR06887
    • DTXSID00375604
    • ethyl 4-piperazinylbenzoate
    • 4-(Piperazin-1-yl)benzoic acidethylester
    • J-513818
    • 4-piperazin-1-yl-benzoic acid ethyl ester
    • ethyl 4-(piperazinyl)benzoate
    • SY008649
    • MFCD04973340
    • AKOS015947690
    • 4-(1-Piperazinyl)benzoic Acid Ethyl Ester; Ethyl 4-Piperazinobenzoate; N-(4-Ethoxycarbonylphenyl)piperazine
    • 4-piperazinylbenzoic acid ethyl ester
    • ethyl 4-piperazin-1-yl-benzoate
    • CS-0006940
    • 80518-57-6
    • ethyl4-(piperazin-1-yl)benzoate
    • Ethyl 4-(piperazin-1-yl)-benzoate
    • SCHEMBL62795
    • 4-(1-piperazinyl)-benzoic acid, ethyl ester
    • Ethyl 4-(1-piperazinyl)benzoate, AldrichCPR
    • PS-3243
    • MDL: MFCD04973340
    • 인치: 1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
    • InChIKey: OQEHTFFLOHTFSB-UHFFFAOYSA-N
    • 미소: O=C(C1C=CC(N2CCNCC2)=CC=1)OCC

계산된 속성

  • 정밀분자량: 234.13700
  • 동위원소 질량: 234.137
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 244
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 41.6A^2
  • 소수점 매개변수 계산 참조값(XlogP): 1.4

실험적 성질

  • 밀도: 1.104
  • 융해점: 100.0 to 104.0 deg-C
  • 비등점: 388.9 ºC at 760 mmHg
  • 플래시 포인트: 189 ºC
  • 굴절률: 1.536
  • PSA: 41.57000
  • LogP: 1.66670

1-(4-Ethoxycarbonylphenyl)piperazine 보안 정보

1-(4-Ethoxycarbonylphenyl)piperazine 세관 데이터

  • 세관 번호:2933599090
  • 세관 데이터:

    ?? ?? ??:

    2933599090

    개요:

    2933599090. 피라진 링을 가진 다른 화합물 (기타 피라진 링을 가진 화합물 포함). 부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    2933599090. 구조에는 피리딘 링(수소화 여부와 상관없이)이나 피라진 링의 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

1-(4-Ethoxycarbonylphenyl)piperazine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM335830-25g
Ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 95%+
25g
$108 2022-08-31
Chemenu
CM335830-100g
Ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 95%+
100g
$331 2022-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
FQ167-5g
Ethyl 4-(1-Piperazinyl)benzoate
80518-57-6 98.0%(GC)
5g
¥792.0 2022-02-28
TRC
E891610-10g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
10g
$ 86.00 2023-09-07
TRC
E891610-1g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
1g
$ 58.00 2023-09-07
Apollo Scientific
OR0944-5g
Ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 98%
5g
£35.00 2025-02-19
abcr
AB233780-5g
Ethyl 4-(piperazin-1-yl)benzoate, 98%; .
80518-57-6 98%
5g
€102.20 2025-03-19
eNovation Chemicals LLC
K13733-10g
ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 98%
10g
$470 2024-06-05
Apollo Scientific
OR0944-100g
Ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 98%
100g
£295.00 2025-02-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52400-5g
Ethyl 4-(1-piperazinyl)benzoate, 97+%
80518-57-6 97+%
5g
¥10093.00 2022-09-28

1-(4-Ethoxycarbonylphenyl)piperazine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
참조
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

합성회로 2

반응 조건
1.1 Solvents: Dimethyl sulfoxide ;  rt; 20 h, 120 °C
참조
Tricyclic pharmacophore-based molecules as novel integrin αvβ3 antagonists. Part 1: Design and synthesis of a lead compound exhibiting αvβ3/αIIbβ3 dual antagonistic activity
Kubota, Dai; et al, Bioorganic & Medicinal Chemistry, 2006, 14(7), 2089-2108

합성회로 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  14 - 25 h, 120 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
참조
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

합성회로 4

반응 조건
1.1 Reagents: Calcium propionate Solvents: Dimethyl sulfoxide ;  23 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: tert-Butyl methyl ether ;  rt
참조
Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF
Blacker, A. John ; et al, Organic Process Research & Development, 2018, 22(9), 1086-1091

합성회로 5

반응 조건
참조
Carboxylic acid derivatives and drugs containing them
, Federal Republic of Germany, , ,

합성회로 6

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
참조
In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma
Sheth, Gaurav; et al, ACS Medicinal Chemistry Letters, 2023, 14(1), 41-50

합성회로 7

반응 조건
1.1 Solvents: Dimethyl sulfoxide ;  18 h, 120 °C
참조
Design, Synthesis, and Biological Evaluation of Novel 2-((2-(4-(Substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamido-adenosines as Potent and Selective Agonists of the A2A Adenosine Receptor
Preti, Delia; et al, Journal of Medicinal Chemistry, 2015, 58(7), 3253-3267

합성회로 8

반응 조건
1.1 Reagents: Dabco Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylacetamide ;  36 h, 60 °C
참조
General cross-coupling reactions with adaptive dynamic homogeneous catalysis
Ghosh, Indrajit; et al, Nature (London, 2023, 619(7968), 87-93

합성회로 9

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  10 min, rt → 50 °C
1.2 Reagents: Sodium tert-butoxide ;  110 °C; 3 h, 110 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
참조
In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma
Sheth, Gaurav; et al, ACS Medicinal Chemistry Letters, 2023, 14(1), 41-50

합성회로 10

반응 조건
참조
Carboxylic acid derivatives and drugs containing them
, Federal Republic of Germany, , ,

1-(4-Ethoxycarbonylphenyl)piperazine Raw materials

1-(4-Ethoxycarbonylphenyl)piperazine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:80518-57-6)1-(4-Ethoxycarbonylphenyl)piperazine
A9957
순결:99%
재다:100g
가격 ($):245.0